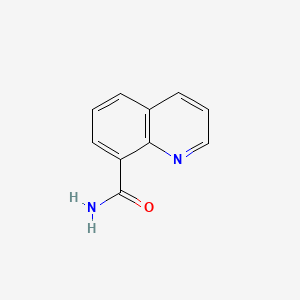

Quinoline-8-carboxamide

Descripción general

Descripción

La 8-carboxamida de quinolina es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico. La quinolina en sí está compuesta por un anillo de benceno fusionado con un anillo de piridina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la 8-carboxamida de quinolina se puede lograr a través de varios métodos. Un enfoque común implica la reacción de quinolina con derivados de ácidos carboxílicos bajo condiciones específicas. Por ejemplo, los protocolos de síntesis de Gould-Jacob y Friedländer son métodos conocidos para construir el andamiaje de quinolina . Las reacciones catalizadas por metales de transición, las reacciones mediadas por líquidos iónicos sin metales y los protocolos de reacción verdes también se emplean para sintetizar derivados de quinolina .

Métodos de producción industrial

La producción industrial de 8-carboxamida de quinolina normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

La 8-carboxamida de quinolina sufre varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.

Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o introducir átomos de hidrógeno.

Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de la 8-carboxamida de quinolina puede producir ácido 8-carboxílico de quinolina, mientras que la reducción puede producir derivados de la 8-carboxamida de quinolina con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that quinoline-8-carboxamide and its analogs can modulate key metabolic pathways in cancer cells. For instance, a study identified a quinoline-8-sulfonamide derivative that selectively inhibited the muscle isoform 2 of pyruvate kinase (PKM2), leading to reduced intracellular pyruvate levels in A549 lung cancer cells. This compound demonstrated high selectivity for cancer cells over normal cells, indicating potential for targeted cancer therapy .

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP-1), an important target in cancer drug design, by maintaining the required pharmacophore conformation through intramolecular hydrogen bonding .

Enzyme Inhibition

This compound has been identified as a novel inhibitor of CD38, an NAD+-glycohydrolase enzyme implicated in various diseases including cancer and metabolic disorders. Compounds derived from this compound have been shown to elevate NAD+ tissue levels in experimental models, suggesting their potential as therapeutic agents in metabolic diseases .

| Compound | Target Enzyme | Effect | Reference |

|---|---|---|---|

| This compound | CD38 | Elevates NAD+ levels | |

| Quinoline-8-sulfonamide | PKM2 | Reduces intracellular pyruvate |

Material Science

In addition to biological applications, this compound derivatives are being explored for their utility in material science. Their unique chemical structure allows them to act as building blocks in the synthesis of complex materials and catalysts. The incorporation of quinoline motifs into polymers has shown promise in enhancing the properties of materials used in various industrial applications .

Case Studies

4.1 Study on PKM2 Modulators

A notable study synthesized a series of 8-quinolinesulfonamide derivatives that were evaluated for their ability to modulate PKM2 activity. In vitro tests revealed significant cytotoxic effects on multiple cancer cell lines, including triple-negative breast cancer and glioblastoma multiforme. The structure–activity relationship (SAR) analysis highlighted the importance of specific substitutions on the quinoline ring for enhancing anticancer activity .

4.2 Synthesis and Evaluation of PARP Inhibitors

Another study focused on designing quinoline-8-carboxamides as PARP inhibitors. The synthesized compounds were characterized by their ability to form stable intramolecular hydrogen bonds, which was critical for their inhibitory activity against PARP-1. This work underscores the potential of quinoline derivatives in developing new cancer therapies targeting DNA repair mechanisms .

Mecanismo De Acción

El mecanismo de acción de la 8-carboxamida de quinolina implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede inhibir las proteínas quinasas, que son reguladores clave de la supervivencia y proliferación celular . Esta inhibición puede conducir a la regulación negativa de las proteínas antiapoptóticas y la regulación positiva de las proteínas proapoptóticas, induciendo en última instancia la muerte celular en las células cancerosas .

Comparación Con Compuestos Similares

La 8-carboxamida de quinolina se puede comparar con otros compuestos similares, como:

2-carboxamida de quinolina: Otro derivado de quinolina con potencial actividad antituberculosa.

4-carboxamida de quinolina: Conocido por sus propiedades antiinflamatorias.

6-carboxamida de quinolina: Investigado por su potencial como agente antiviral.

La 8-carboxamida de quinolina es única debido a sus interacciones específicas con las proteínas quinasas y su potencial como agente antiproliferativo .

Actividad Biológica

Quinoline-8-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article will explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

Quinoline derivatives, including this compound, are known for their wide range of pharmacological properties. They have been investigated for their roles as anticancer agents, enzyme inhibitors, and antimicrobial compounds. The structural features of quinoline derivatives significantly influence their biological activities.

- Inhibition of Enzymes :

- This compound has been identified as a potent inhibitor of CD38, an NAD+-glycohydrolase enzyme involved in NAD+ metabolism. Inhibitors such as 1ah and 1ai have shown the ability to elevate NAD tissue levels in mouse models, indicating potential applications in metabolic disorders and age-related diseases .

- Modulation of Cancer Metabolism :

- Recent studies have demonstrated that this compound derivatives can modulate the activity of muscle isoform 2 of pyruvate kinase (PKM2), a key regulator in cancer cell metabolism. Compound 9a was found to reduce intracellular pyruvate levels in A549 lung cancer cells, leading to decreased cell viability and altered cell-cycle distribution . This selective cytotoxicity towards cancer cells over normal cells highlights its potential as an anticancer agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. Research has shown that modifications at various positions on the quinoline ring can enhance or diminish its inhibitory effects against specific targets.

Key Findings:

- Substituents at the 4-, 6-, and 8-positions of the quinoline ring were systematically explored to identify more potent CD38 inhibitors. This led to the discovery of compounds that exhibited up to 100-fold increased potency compared to initial hits .

- The introduction of electron-withdrawing groups on the anilide ring significantly improved antiviral activity against H5N1 virus strains while maintaining low cytotoxicity .

Biological Activity Data

The following table summarizes some key findings related to the biological activities of various this compound derivatives:

Case Studies

-

Anticancer Activity :

- A study evaluated a series of quinoline derivatives against multiple cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (triple-negative breast cancer). Compound 9a showed significant antiproliferative effects, indicating its potential as a lead compound for further development in cancer therapy .

- CD38 Inhibition :

Propiedades

IUPAC Name |

quinoline-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQRQAOVNXWEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204243 | |

| Record name | 8-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55706-61-1 | |

| Record name | 8-Quinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.